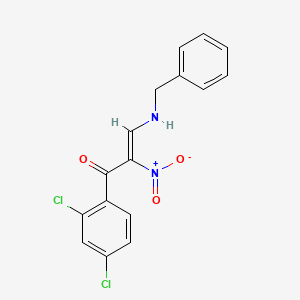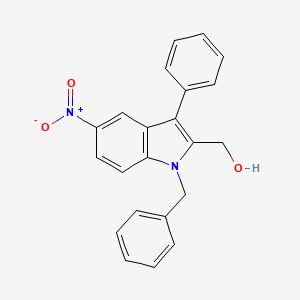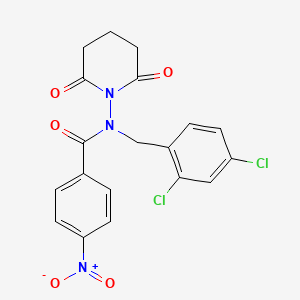
3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one, also known as BDP, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BDP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 360.73 g/mol.
Mécanisme D'action
The mechanism of action of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the suppression of ROS production. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has also been shown to decrease the production of ROS in various cell types, including human umbilical vein endothelial cells (HUVECs) and HeLa cells.
Biochemical and Physiological Effects:
3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to exhibit potent anti-inflammatory and antioxidant activities in various in vitro and in vivo models. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in LPS-stimulated macrophages. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has also been shown to reduce the levels of ROS and lipid peroxidation in various cell types. In addition, 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to exhibit antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one is its potent anti-inflammatory and antioxidant activities, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one. One of the potential applications of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one is as a fluorescent probe for the detection of ROS in biological systems. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one could also be further investigated for its potential use as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. In addition, the structure-activity relationship of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one could be further explored to identify more potent and selective analogs of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one. Overall, the study of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one involves the reaction of 2,4-dichlorobenzaldehyde with benzylamine in the presence of nitroethane and acetic acid. The reaction mixture is then heated under reflux for several hours, followed by the addition of sodium hydroxide to precipitate the product. The crude product is then purified using recrystallization techniques to obtain pure 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one.
Applications De Recherche Scientifique
3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Propriétés
IUPAC Name |
(Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-12-6-7-13(14(18)8-12)16(21)15(20(22)23)10-19-9-11-4-2-1-3-5-11/h1-8,10,19H,9H2/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHKNXEFZIDMI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070109.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5070136.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)

![1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B5070150.png)
![ethyl (2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5070155.png)
![2,4-dichloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070170.png)
![6-(4-morpholinyl)-N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5070178.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide](/img/structure/B5070182.png)
![2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5070187.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5070202.png)

![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)